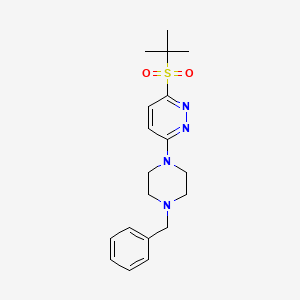![molecular formula C18H23ClN4O2S B6554613 TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE CAS No. 1040654-81-6](/img/structure/B6554613.png)
TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE is a complex organic compound that features a sulfone group attached to a pyridazine ring, which is further substituted with a piperazine ring bearing a chlorophenyl group
Wirkmechanismus
Target of Action
A structurally similar compound, trazodone , is known to interact with the D4 dopamine receptor . This receptor plays a crucial role in the brain’s reward system and motor control.
Mode of Action
Based on its structural similarity to trazodone , it may act as a ligand for the D4 dopamine receptor , binding to the receptor and modulating its activity.
Result of Action
If it acts similarly to trazodone , it could modulate the activity of the D4 dopamine receptor , potentially influencing neuronal signaling and brain function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the chlorophenyl group is attached to the piperazine nitrogen.
Attachment of the Sulfone Group: The sulfone group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Final Coupling: The tert-butyl group is attached to the pyridazine ring through alkylation reactions, typically using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation to form sulfoxides.
Reduction: The compound can be reduced to form sulfides.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- TERT-BUTYL {6-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE
- TERT-BUTYL {6-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE
Uniqueness
TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity to certain biological targets compared to its fluorophenyl or methoxyphenyl analogs. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
3-tert-butylsulfonyl-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2S/c1-18(2,3)26(24,25)17-9-8-16(20-21-17)23-12-10-22(11-13-23)15-6-4-14(19)5-7-15/h4-9H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRSEXWFVLTWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6554530.png)
![5-benzyl-4-({[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}sulfanyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B6554550.png)
![2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6554578.png)
![2-(furan-2-yl)-7-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6554588.png)
![2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6554593.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B6554594.png)
![4-ethoxy-2-(3-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]quinoline](/img/structure/B6554595.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-methylpropane-2-sulfonyl)pyridazin-3-amine](/img/structure/B6554599.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(2-methylpropane-2-sulfonyl)pyridazin-3-amine](/img/structure/B6554602.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(2-methylpropane-2-sulfonyl)pyridazin-3-amine](/img/structure/B6554606.png)

![2-[5-amino-3-(ethylamino)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6554616.png)
![2-[5-amino-3-(ethylamino)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6554620.png)
![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B6554628.png)
